H-D-Arg(mtr)-OH
CAS No.: 200114-52-9
Cat. No.: VC0555648
Molecular Formula: C16H26N4O5S
Molecular Weight: 386.47
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200114-52-9 |
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Molecular Formula | C16H26N4O5S |
Molecular Weight | 386.47 |
IUPAC Name | (2R)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
Standard InChI | InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m1/s1 |
Standard InChI Key | FUSAEZSSVDNYPO-GFCCVEGCSA-N |
SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC |
Canonical SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC |
Introduction
Chemical Properties
Physical Characteristics
The physical properties of H-D-Arg(Mtr)-OH are important for understanding its behavior in synthetic applications. While the search results don't provide comprehensive physical data specifically for H-D-Arg(Mtr)-OH, we can examine some properties based on related compounds and the general characteristics of protected amino acids.
For comparison, the parent compound D-arginine (H-D-Arg-OH) has a melting point of 221-224°C, a density of approximately 1.5±0.1 g/cm³, and a calculated boiling point of 367.6±52.0°C at 760 mmHg . H-D-Arg(Mtr)-OH, due to the addition of the Mtr protecting group, would have different physical properties, likely including increased molecular weight, altered solubility, and different melting point characteristics.
A related compound, H-Arg(Mtr)-OH.1/2H2O (CAS: 80745-10-4), has reported properties including a density of 1.36g/cm³, a boiling point of 615.4°C at 760 mmHg, and a flash point of 326°C . These values provide some insight into the potential physical characteristics of H-D-Arg(Mtr)-OH, though direct experimental determination would be necessary for precise values.
Structural Features
The structural features of H-D-Arg(Mtr)-OH are critical to its function in peptide synthesis. The compound consists of several key structural components:
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D-Arginine backbone: Provides the core amino acid structure with its alpha-amino and carboxyl groups
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Guanidino side chain: The characteristic side chain of arginine
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Methoxytrityl (Mtr) protecting group: A 4-methoxy-2,3,6-trimethylbenzenesulfonyl group attached to the guanidino functionality
The Mtr protecting group serves to mask the reactivity of the guanidino group during peptide coupling reactions, preventing unwanted side reactions and ensuring the selective formation of peptide bonds. The group's bulky nature and electron-donating substituents contribute to its stability under various reaction conditions used in peptide synthesis.
Synthesis and Preparation
Protection Mechanisms
The Mtr protection of the guanidino group in arginine is essential for preventing unwanted side reactions during peptide synthesis. The mechanism of protection involves the reaction of the nucleophilic nitrogen atoms in the guanidino group with the electrophilic sulfur center of the Mtr reagent, forming a stable sulfonamide linkage.
The Mtr group is preferred in many peptide synthesis applications due to its:
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Stability under basic conditions used in Fmoc-based peptide synthesis
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Resistance to nucleophilic attack during coupling reactions
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Selective removal under acidic conditions after peptide assembly is complete
This selective protection and deprotection capability makes H-D-Arg(Mtr)-OH particularly valuable in the synthesis of complex peptides containing multiple arginine residues.
Applications in Peptide Chemistry
Role in Solid-Phase Peptide Synthesis
H-D-Arg(Mtr)-OH plays a significant role in solid-phase peptide synthesis (SPPS), a technique used to synthesize peptides in a controlled, step-wise manner. In SPPS, peptides are synthesized on a solid support, with sequential addition of protected amino acids to build the desired peptide chain.
The Mtr protection of the guanidino side chain is particularly important in SPPS because:
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It prevents the guanidino group from participating in unwanted side reactions during coupling steps
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It remains stable under the basic conditions used for Fmoc deprotection
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It can be selectively removed at the end of synthesis using trifluoroacetic acid (TFA)
The search results indicate that H-D-Arg(Mtr)-OH is utilized in research laboratories focusing on peptide chemistry and drug development due to its role in synthesizing complex peptides.
Reaction Mechanisms
H-D-Arg(Mtr)-OH participates in several key reactions during peptide synthesis. The primary reaction is the formation of peptide bonds (amide bonds) between the carboxyl group of one amino acid and the amino group of another.
The coupling reactions typically employ specialized coupling reagents to activate the carboxyl group. The search results mention coupling reagents such as HATU, TBTU, DIC, and HOBt that are commonly used in peptide synthesis . These reagents enhance the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the amino group of the next amino acid.
The efficiency of these coupling reactions can be influenced by various factors, including:
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Temperature and reaction time
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Choice of coupling reagents
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Steric hindrance of the amino acids involved
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Solvent system used for the reaction
Longer coupling times may be required for sterically hindered residues to achieve complete reaction.
Advantages Over Alternative Protection Strategies
The use of H-D-Arg(Mtr)-OH offers several advantages over alternative arginine protection strategies in peptide synthesis:
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The Mtr group provides excellent protection of the highly basic guanidino group
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It remains stable under the basic conditions used for Fmoc removal in SPPS
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It can be selectively removed using TFA at the end of peptide synthesis
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It helps prevent side reactions that could lead to unwanted byproducts
These advantages make H-D-Arg(Mtr)-OH a preferred choice for the incorporation of D-arginine into peptides, particularly in complex syntheses where selective protection and deprotection are critical.
Related Compounds
Comparison with Other Protected Arginine Derivatives
H-D-Arg(Mtr)-OH is one of several protected forms of arginine used in peptide synthesis. Related compounds include:
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Z-D-Arg(Mtr)-OH CHA: N-alpha-Carbobenzyloxy-Ng-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylamine salt, with a molecular weight of 619.8
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Fmoc-Arg(Mtr)-OH: The Fmoc-protected version of Arg(Mtr)-OH, used in Fmoc-based SPPS
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H-Arg(Mtr)-OH.1/2H2O: The L-isomer equivalent, with similar protection strategy but different stereochemistry
These compounds differ in their N-terminal protection (H-, Z-, Fmoc-) and counterions, but share the common Mtr protection of the guanidino side chain. The choice between these derivatives depends on the specific peptide synthesis strategy being employed.
Relationship to D-Arginine
H-D-Arg(Mtr)-OH is derived from D-arginine (H-D-Arg-OH), which is the D-isomer of the amino acid arginine. While L-arginine is a naturally occurring amino acid used in protein biosynthesis, D-arginine is considered an inactive form in biological systems .
D-arginine has distinct properties compared to its L-counterpart:
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Melting point: 221-224°C
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Molecular formula: C6H14N4O2
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Molecular weight: 174.201 g/mol
Another research direction involves the synthesis of macrocyclic peptides containing D-arginine residues. The search results reference work on "Macrocyclic Carbohydrate/Amino Acid Hybrid Molecules" where protected arginine derivatives were used in the synthesis of complex macrocyclic structures .
Future Prospects
The future prospects for H-D-Arg(Mtr)-OH and related compounds in peptide chemistry are promising. As peptide-based therapeutics continue to gain importance in drug development, the demand for specialized building blocks like H-D-Arg(Mtr)-OH is expected to grow.
Potential future applications include:
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Development of peptide-based drugs with enhanced stability and bioavailability
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Design of peptide mimetics that incorporate D-arginine to achieve specific conformational preferences
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Synthesis of peptide libraries for drug discovery efforts
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Application in peptidomimetic research to create novel therapeutic agents
The continued refinement of peptide synthesis methodologies will likely lead to new applications for H-D-Arg(Mtr)-OH in both research and pharmaceutical development.
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